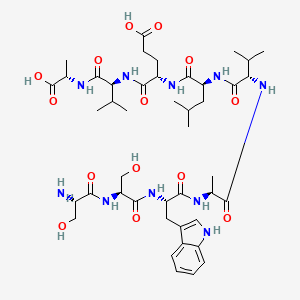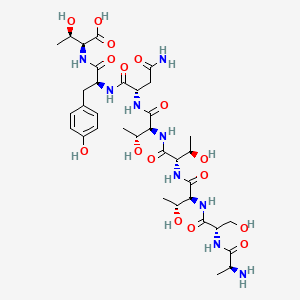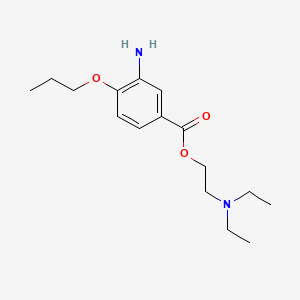
Proparacaine
Übersicht
Beschreibung
Proparacaine is a topical anesthetic drug belonging to the amino ester group. It is primarily used in ophthalmic practice to provide local anesthesia for various eye procedures. This compound is commonly found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt .
Wissenschaftliche Forschungsanwendungen
Proparacaine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung in Studien zur Esterhydrolyse und lokalen Anästhesie-Eigenschaften verwendet.
Biologie: In der Forschung zur Nervenleitung und Membranpermeabilität eingesetzt.
Medizin: Wird in der Augenheilkunde häufig für Verfahren wie Tonometrie, Entfernung von Fremdkörpern und Bindehautschabung verwendet.
Industrie: Wird in der Formulierung von Augentropfen und anderen pharmazeutischen Präparaten verwendet
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die neuronale Membran stabilisiert und die Ionenströme hemmt, die für die Einleitung und Leitung von Nervenimpulsen erforderlich sind. Genauer gesagt bindet this compound an und antagonisiert die Funktion spannungsabhängiger Natriumkanäle. Diese Wirkung begrenzt die Natriumionenpermeabilität durch die Lipidschicht der Nervenzellmembran, verhindert die Erzeugung von Aktionspotenzialen und liefert so eine lokale Anästhesie .
Ähnliche Verbindungen:
Proxymetacain: Ein weiteres topisches Anästhetikum der Aminoester-Gruppe, das in der Augenheilkunde ähnlich eingesetzt wird.
Tetracain: Ein stärkeres lokales Anästhetikum, das bei verschiedenen medizinischen Verfahren eingesetzt wird.
Vergleich:
This compound vs. Proxymetacain: Beide Verbindungen werden als topische Anästhetika in der Augenheilkunde eingesetzt, aber this compound wird aufgrund seines schnellen Einsetzens und seiner kürzeren Wirkdauer oft bevorzugt.
This compound vs. Tetracain: Tetracain ist stärker und hat eine längere Wirkdauer als this compound, was es für umfangreichere Verfahren geeignet macht.
This compound vs. Lidocain: Lidocain hat eine breitere Palette von Anwendungen außerhalb der Augenheilkunde, einschließlich zahnärztlicher und kleiner chirurgischer Eingriffe.
Die einzigartigen Eigenschaften von this compound, wie sein schnelles Einsetzen und seine spezifische Verwendung in der Augenheilkunde, machen es zu einer wertvollen Verbindung in der medizinischen Praxis.
Wirkmechanismus
Target of Action
Proparacaine primarily targets the Sodium channel protein type 10 subunit alpha . This protein is a voltage-gated sodium channel, which plays a crucial role in the initiation and conduction of neuronal impulses .
Mode of Action
This compound acts by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . More specifically, it appears to bind or antagonize the function of voltage-gated sodium channels . This interaction limits sodium ion permeability through the lipid layer of the nerve cell membrane . This compound may alter epithelial sodium channels through interaction with channel protein residues . This limitation prevents the fundamental change necessary for the generation of the action potential .
Biochemical Pathways
Its primary mechanism of action involves the inhibition of sodium ion fluxes, which are crucial for the initiation and conduction of neuronal impulses . By limiting sodium ion permeability, this compound disrupts the normal function of nerve cell membranes, thereby preventing the generation of action potentials .
Pharmacokinetics
It is known that this compound is metabolized in the plasma .
Result of Action
The primary result of this compound’s action is the induction of local anesthesia. By inhibiting the ionic fluxes required for the initiation and conduction of impulses, this compound effectively blocks nerve conduction near the site of application . This results in a rapid onset of anesthesia, which lasts approximately 10-20 minutes .
Biochemische Analyse
Biochemical Properties
Proparacaine plays a significant role in biochemical reactions, particularly in the context of local anesthesia. It interacts with neuronal membranes, limiting sodium ion permeability through the lipid layer of the nerve cell membrane . This interaction with the nerve cell membrane is crucial for its anesthetic action.
Cellular Effects
This compound influences cell function by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . This action effectively numbs the area, making it useful for procedures that require local anesthesia .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding or antagonizing the function of voltage-gated sodium channels . By doing so, it inhibits the ionic fluxes necessary for the initiation and conduction of nerve action potentials .
Temporal Effects in Laboratory Settings
It is known that prolonged use of this compound can result in toxic reactions to the ocular surface . Therefore, its long-term use should be avoided .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that high doses can lead to toxic reactions .
Metabolic Pathways
It is known that this compound interacts with neuronal membranes and sodium channels, which are crucial components of nerve signal transmission .
Transport and Distribution
Given its role as a local anesthetic, it is likely that it is distributed to the area where it is applied .
Subcellular Localization
Given its role as a local anesthetic and its interaction with neuronal membranes and sodium channels, it is likely that it is localized to the neuronal membranes where these channels are present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Proparacaine wird durch eine Reihe chemischer Reaktionen synthetisiert. Der primäre Syntheseweg beinhaltet die Veresterung von 3-Amino-4-propoxybenzoesäure mit 2-(Diethylamino)ethanol. Diese Reaktion wird typischerweise in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphortrichlorid durchgeführt, um die Bildung der Esterbindung zu erleichtern .
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von Proparacainehydrochlorid den gleichen Veresterungsprozess, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Das resultierende this compound wird dann in sein Hydrochloridsalz umgewandelt, um es in Augentropfen zu verwenden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Proparacaine unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: this compound kann in Gegenwart von Wasser oder wässrigen Säuren hydrolysiert werden, um 3-Amino-4-propoxybenzoesäure und 2-(Diethylamino)ethanol zu liefern.
Oxidation: this compound kann Oxidationsreaktionen unterliegen, obwohl diese in typischen Anwendungsszenarien weniger häufig sind.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Amino- und Esterfunktionsgruppen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen mit Wasser als Lösungsmittel.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Substitution: Verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Substitution.
Hauptprodukte, die gebildet werden:
Hydrolyse: 3-Amino-4-propoxybenzoesäure und 2-(Diethylamino)ethanol.
Oxidation: Oxidierte Derivate von this compound.
Substitution: Substituierte Derivate von this compound, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Proxymetacaine: Another topical anesthetic of the amino ester group, used similarly in ophthalmic practice.
Tetracaine: A more potent local anesthetic used in various medical procedures.
Lidocaine: A widely used local anesthetic with applications in both ophthalmology and other medical fields.
Comparison:
Proparacaine vs. Proxymetacaine: Both compounds are used as topical anesthetics in ophthalmology, but this compound is often preferred due to its rapid onset and shorter duration of action.
This compound vs. Tetracaine: Tetracaine is more potent and has a longer duration of action compared to this compound, making it suitable for more extensive procedures.
This compound vs. Lidocaine: Lidocaine has a broader range of applications beyond ophthalmology, including dental and minor surgical procedures.
This compound’s unique properties, such as its rapid onset and specific use in ophthalmology, make it a valuable compound in medical practice.
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLANYCVBBTKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5875-06-9 (mono-hydrochloride) | |
| Record name | Proparacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30198146 | |
| Record name | Proxymetacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.39e+00 g/L | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism whereby proparacaine and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. Proparacaine may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential. | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
499-67-2 | |
| Record name | Proparacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proparacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proxymetacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proxymetacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OB0JHI1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183.3 °C, 182 - 183.3 °C | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does proparacaine exert its anesthetic effect?
A1: this compound functions as a local anesthetic by inhibiting voltage-gated sodium channels on neuronal membranes. [, , ] This inhibition prevents the generation and propagation of nerve impulses, effectively blocking pain signals from the eye to the brain.
Q2: Are there any downstream effects of this compound on corneal cells?
A2: Yes, research suggests that this compound can impact corneal epithelial cells. Studies show that it can disrupt the actin cytoskeleton, particularly the actin-rich stress fibers crucial for cell-to-substratum adhesion and cell motility. [] This disruption can potentially hinder corneal epithelial migration and adhesion, which are essential for wound healing.
Q3: What is the molecular formula and weight of this compound hydrochloride?
A3: The molecular formula of this compound hydrochloride is C16H27N2O3Cl. It has a molecular weight of 330.86 g/mol. [, ]
Q4: Can this compound be stored at room temperature?
A4: While short-term storage at room temperature might not significantly impact efficacy, prolonged storage (over two weeks) can lead to a decrease in its anesthetic effect. [] Refrigeration at 4°C is generally recommended for maintaining optimal potency.
Q5: Does this compound interact with common ophthalmic solutions used during procedures?
A5: Research suggests potential interactions. For instance, one study found that using this compound in conjunction with ophthalmic antibiotics could have additive effects on corneal wound healing. [] This combination was linked to reduced corneal fibroblast viability, proliferation, and migration in vitro, as well as delayed corneal epithelial recovery in vivo.
Q6: Does this compound impact the accuracy of intraocular pressure measurements using Goldmann applanation tonometry?
A9: Yes, studies have shown that using this compound for intraocular pressure (IOP) measurement with Goldmann applanation tonometry can lead to underestimation of IOP compared to measurements taken with fluorescein. [] This difference has been found to be statistically significant, highlighting the importance of considering the anesthetic agent used when interpreting IOP readings.
Q7: How does the duration of action of this compound differ across species?
A10: The duration of action of this compound can vary significantly between species. For instance, research suggests its anesthetic effect on the cornea lasts longer in dogs than in cats. [, ] In horses, the duration of corneal anesthesia from this compound is shorter compared to dogs, likely due to the increased sensitivity of the equine cornea. [] This interspecies variability underscores the importance of considering species-specific factors when using this compound.
Q8: What are the potential adverse effects of this compound on the eye?
A11: While generally safe for short-term use, prolonged or excessive use of this compound can lead to adverse effects on the cornea. [, ] These may include punctate keratopathy (superficial corneal damage) and delayed epithelial wound healing.
Q9: Are there any known allergic reactions to this compound?
A12: Yes, allergic contact dermatitis to this compound has been reported. [] Interestingly, there's evidence suggesting potential cross-sensitization with tetracaine, another topical anesthetic. [] This means that individuals allergic to this compound may also experience allergic reactions to tetracaine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










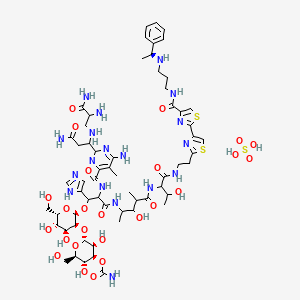
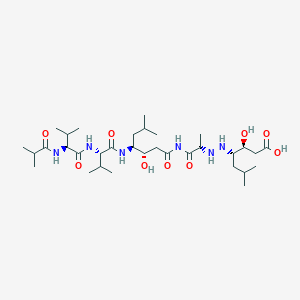

![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
